molecular formula C7H9Br2N B2504920 4-(1-Bromoethyl)pyridine hydrobromide CAS No. 89694-53-1

4-(1-Bromoethyl)pyridine hydrobromide

Cat. No.: B2504920
CAS No.: 89694-53-1
M. Wt: 266.964
InChI Key: YZJUUOYKLMNCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Bromoethyl)pyridine hydrobromide is a substituted pyridine compound with the molecular formula C7H9Br2N. It is commonly used in organic synthesis due to its reactivity and ability to form various derivatives. This compound is known for its applications in the preparation of complex molecules in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Bromoethyl)pyridine hydrobromide can be synthesized through the bromination of 4-ethylpyridine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The product is then purified through crystallization or distillation to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form corresponding pyridines.

    Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-(1-azidoethyl)pyridine or 4-(1-thioethyl)pyridine can be formed.

    Oxidation Products: Pyridine N-oxides are common products.

    Reduction Products: The corresponding pyridines are formed upon reduction.

Scientific Research Applications

4-(1-Bromoethyl)pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)pyridine hydrobromide involves its reactivity as an electrophile. The bromine atom attached to the ethyl group makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)pyridine hydrobromide
  • 4-(Chloromethyl)pyridine hydrochloride
  • 4-(Fluoromethyl)pyridine hydrochloride

Uniqueness

4-(1-Bromoethyl)pyridine hydrobromide is unique due to its specific substitution pattern and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic reactions. Its ability to form stable intermediates and products makes it a valuable compound in various chemical and pharmaceutical applications.

Biological Activity

4-(1-Bromoethyl)pyridine hydrobromide is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral domains. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₈Br₂N
  • Molecular Weight : 232.05 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in water and organic solvents

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. In a study examining various pyridine compounds, this compound was noted for its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific pathways for this compound require further elucidation .

Antiviral Activity

The antiviral potential of pyridine derivatives has been highlighted in the context of emerging viral infections. Compounds similar to this compound have shown promise against viruses such as SARS-CoV-2. The presence of the pyridine ring enhances the compound's ability to bind to viral proteins, potentially inhibiting their function .

Study on Antimicrobial Efficacy

A comprehensive study conducted by Furdui et al. (2022) evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated:

  • Inhibition Zones : The compound displayed significant inhibition zones against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 µg/mL to 200 µg/mL depending on the bacterial strain tested.
Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus15100
Escherichia coli12150
Pseudomonas aeruginosa10200

Antiviral Screening

An investigation into the antiviral properties of pyridine derivatives revealed that compounds structurally related to this compound exhibited notable activity against viral replication in vitro. The study indicated that these compounds could reduce viral load significantly when administered at appropriate concentrations .

The biological activity of this compound can be attributed to its ability to:

  • Interfere with DNA/RNA synthesis : Similar compounds have been shown to inhibit nucleic acid synthesis in pathogens.
  • Disrupt cellular membranes : The lipophilic nature of the bromoethyl group enhances membrane permeability, leading to cell lysis in bacteria.

Properties

IUPAC Name

4-(1-bromoethyl)pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJUUOYKLMNCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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